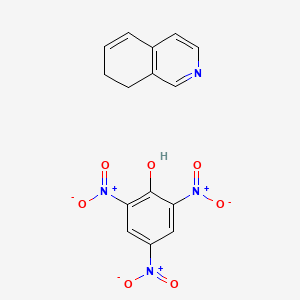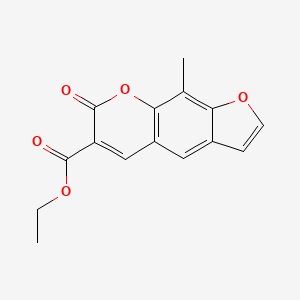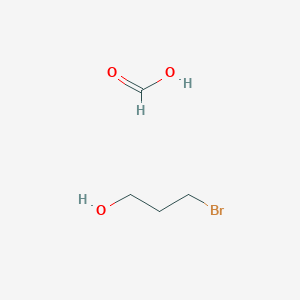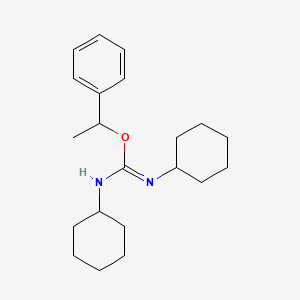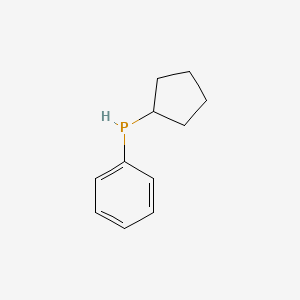
Cyclopentyl(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(phenyl)phosphane is an organophosphorus compound characterized by the presence of a cyclopentyl group and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with chlorophenylphosphine. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction, and advanced purification techniques such as distillation or recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
Applications De Recherche Scientifique
Cyclopentyl(phenyl)phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopentyl(phenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include coordination with metal centers, activation of substrates, and stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Cyclohexyl(phenyl)phosphane: Similar to cyclopentyl(phenyl)phosphane but with a cyclohexyl group instead of a cyclopentyl group.
Diphenyl(cyclopentyl)phosphane: Contains two phenyl groups and one cyclopentyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with transition metals, making it a valuable ligand in various catalytic processes .
Propriétés
Numéro CAS |
54722-15-5 |
|---|---|
Formule moléculaire |
C11H15P |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
cyclopentyl(phenyl)phosphane |
InChI |
InChI=1S/C11H15P/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
SAMGHXAPVNSOEU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)PC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


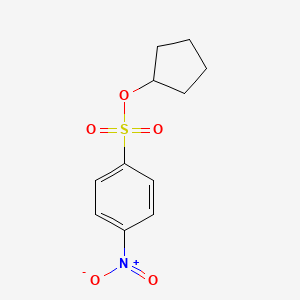

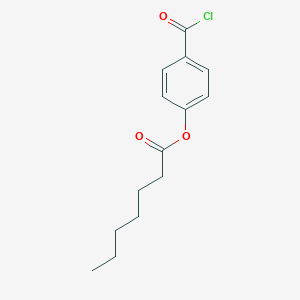
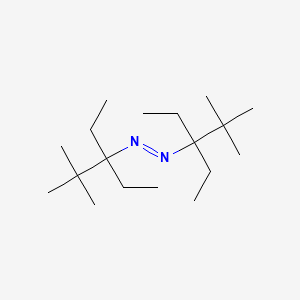
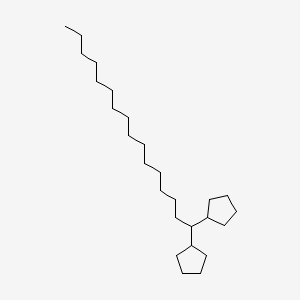

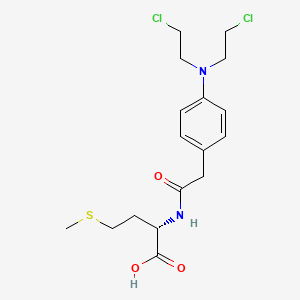
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
